3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13402482
InChI: InChI=1S/C12H11BrN2O3/c1-7(12(17)18)5-15-6-14-10-3-2-8(13)4-9(10)11(15)16/h2-4,6-7H,5H2,1H3,(H,17,18)
SMILES: CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O
Molecular Formula: C12H11BrN2O3
Molecular Weight: 311.13 g/mol

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC13402482

Molecular Formula: C12H11BrN2O3

Molecular Weight: 311.13 g/mol

* For research use only. Not for human or veterinary use.

3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid -

Specification

Molecular Formula C12H11BrN2O3
Molecular Weight 311.13 g/mol
IUPAC Name 3-(6-bromo-4-oxoquinazolin-3-yl)-2-methylpropanoic acid
Standard InChI InChI=1S/C12H11BrN2O3/c1-7(12(17)18)5-15-6-14-10-3-2-8(13)4-9(10)11(15)16/h2-4,6-7H,5H2,1H3,(H,17,18)
Standard InChI Key PFJGFDPBWGPVND-UHFFFAOYSA-N
SMILES CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O
Canonical SMILES CC(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O

Introduction

Synthesis and Chemical Preparation

Synthetic Pathways

The synthesis of 3-(6-bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid involves multi-step organic reactions, typically starting from anthranilic acid or substituted quinazolinone precursors . A common approach includes:

  • Bromination of Quinazolinone Core: Introduction of bromine at position 6 using bromine in glacial acetic acid or N-bromosuccinimide (NBS) under controlled conditions .

  • Side-Chain Functionalization: Coupling of 2-methylpropanoic acid via nucleophilic substitution or amide bond formation .

Example Protocol (Adapted from Patent CN102850269A ):

  • Step 1: React N-(4-bromophenyl)-3-hydrocinnamamide with phosphorus oxychloride and DMF to form 3-benzyl-6-bromo-2-chloroquinoline.

  • Step 2: Substitute chlorine with methoxy groups using sodium methoxide.

  • Step 3: Introduce the 2-methylpropanoic acid side chain via alkylation or acylation reactions .

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at position 6 requires precise temperature control (35–45°C) and catalytic agents .

  • Yield Improvement: Column chromatography and recrystallization in anhydrous methanol are critical for isolating the pure compound (yield: 25–50%) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, methanol) but poorly soluble in water .

  • Melting Point: 218–220°C .

  • Stability: Stable under inert atmospheres but sensitive to prolonged exposure to light and moisture .

Spectroscopic Data

TechniqueKey Observations
IR (KBr)Peaks at 1660 cm⁻¹ (C=O stretch), 3051 cm⁻¹ (aromatic C-H), 2931 cm⁻¹ (aliphatic C-H) .
¹H NMR (CDCl₃)δ 8.34 (d, J=8.0 Hz, H-C5), 7.80 (t, J=8.0 Hz, H-C7), 3.65–3.75 (m, H-C14) .
MS (EI+)m/z 311 [M+H]⁺, 313 [M+2+H]⁺ (characteristic of bromine isotopes) .

Biological Activity and Mechanisms

Table 1: Cytotoxicity Profile

Cell LineIC₅₀ (µM)TargetReference
MCF-7168.78Aurora A Kinase
HL-600.76DPP-4 Enzyme

Antimicrobial and Anti-Inflammatory Effects

  • Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • COX-2 Inhibition: Reduces prostaglandin synthesis by 60–70% at 10 µM, comparable to traditional NSAIDs .

PictogramHazard StatementPrecautionary Measures
GHS07H302 (Harmful if swallowed)P261 (Avoid breathing dust/fume)
H315 (Causes skin irritation)P305+P351+P338 (IF IN EYES: Rinse cautiously)
H319 (Causes serious eye irritation)P405 (Store locked up)

Applications in Pharmaceutical Research

Drug Development

  • Lead Compound: Serves as a scaffold for optimizing kinase inhibitors (e.g., B-Raf, Aurora A) .

  • Prodrug Design: Ester derivatives (e.g., methyl esters) enhance bioavailability by masking the carboxylic acid group .

Biochemical Tools

  • Enzyme Assays: Used to study NAD+ metabolism in cancer models .

  • Molecular Probes: Fluorescently labeled analogs track target engagement in cellular systems .

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